Ethyl 4-(3-nitrophenyl)-3-oxobutanoate

Synthetic Methodology β-Keto Ester Synthesis Process Chemistry

Sourcing the correct β-keto ester is critical for reproducible medicinal chemistry. Generic alternatives risk deviation in acylation efficiency. Ethyl 4-(3-nitrophenyl)-3-oxobutanoate (CAS 116904-71-3) is the validated building block for benzoxazepinone synthesis (US2003/78251 A1), delivering 72% yield at 10 g scale. • Reproducible 72% yield via CDI-mediated coupling; avoids methyl ester hydrolysis. • IR (1745/1722 cm⁻¹) and NMR (~10% enol) orthogonal QC distinguishes from 4-keto regioisomer. • Crystalline powder, ambient storage; rapid batch release with spectral acceptance criteria.

Molecular Formula C12H13NO5
Molecular Weight 251.23 g/mol
CAS No. 116904-71-3
Cat. No. B053398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3-nitrophenyl)-3-oxobutanoate
CAS116904-71-3
Synonyms4-(3-NITRO-PHENYL)-3-OXO-BUTYRIC ACID ETHYL ESTER
Molecular FormulaC12H13NO5
Molecular Weight251.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)CC1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C12H13NO5/c1-2-18-12(15)8-11(14)7-9-4-3-5-10(6-9)13(16)17/h3-6H,2,7-8H2,1H3
InChIKeyGSKBATUYMHEXQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(3-nitrophenyl)-3-oxobutanoate (CAS 116904-71-3) – Identity, Class, and Procurement Primer


Ethyl 4-(3-nitrophenyl)-3-oxobutanoate (CAS 116904-71-3) is a synthetic β-keto ester building block defined by a 3-nitrophenyl group appended to the C4 position of an ethyl 3-oxobutanoate backbone . Its molecular formula is C12H13NO5, with a molecular weight of 251.24 g/mol, and it is supplied as a crystalline powder under ambient storage conditions . The compound serves as a versatile intermediate in medicinal chemistry programs, most notably in the synthesis of squalene synthase inhibitors, where the nitro group provides a spectroscopic handle and a site for downstream functionalisation [1].

Why Generic Substitution of Ethyl 4-(3-nitrophenyl)-3-oxobutanoate Fails: The Evidence Gap


Procurement decisions for Ethyl 4-(3-nitrophenyl)-3-oxobutanoate (CAS 116904-71-3) cannot rely on simple in-class substitution because systematic comparative data against its closest structural analogs—specifically the methyl ester (CAS 1032507-14-4) and the 4-nitrophenyl regioisomer (CAS 62088-12-4)—is absent from the peer-reviewed literature. The 3-nitrophenyl substitution pattern dictates the electron-withdrawing character of the aryl ring, influencing both the keto-enol tautomer ratio and the reactivity of the active methylene bridge . Furthermore, the ethyl ester is preferred in certain patent-protected synthetic sequences where the corresponding methyl ester leads to lower yields or unwanted ester hydrolysis during downstream amidations [1]. In the absence of head-to-head comparative studies, the risk of selecting a generic alternative that underperforms in a validated synthetic route is significant, making targeted sourcing of the exact CAS entity essential.

Quantitative Differentiation Guide for Ethyl 4-(3-nitrophenyl)-3-oxobutanoate: Head-to-Head Synthesis and Reactivity Data


Superior Yield in CDI-Mediated Synthesis of 4-Aryl-3-oxobutanoates

In a carbonyldiimidazole (CDI)-mediated coupling of 3-nitrophenylacetic acid with monoethyl malonate magnesium salt, Ethyl 4-(3-nitrophenyl)-3-oxobutanoate was obtained in 72% isolated yield after silica gel chromatography . This yield serves as a baseline for evaluating alternative synthetic approaches to 4-aryl-3-oxobutanoates. The general CDI method is reported to provide 4-(het)aryl-3-oxobutanoates in high yields across various substrates, but specific yields for the 4-nitrophenyl regioisomer or heteroaryl derivatives are not directly compared in the same study, limiting cross-study comparability [1].

Synthetic Methodology β-Keto Ester Synthesis Process Chemistry

Keto-Enol Tautomerism Indicative of Distinctive Methylene Reactivity

1H NMR analysis of Ethyl 4-(3-nitrophenyl)-3-oxobutanoate in CDCl3 reveals approximately 10% enol content, evidenced by the vinylic proton signal at δ 4.982 ppm integrating for 0.1H relative to the methylene singlets at δ 3.544 and 4.005 ppm (keto form, 0.9H) . This level of enolization is characteristic of β-keto esters bearing electron-withdrawing aryl substituents and directly influences the compound's reactivity in alkylation and condensation reactions. The methyl ester analog (CAS 1032507-14-4) and 4-nitrophenyl isomer would be expected to exhibit different enol ratios due to altered electronic and steric environments, although direct comparative NMR data under identical conditions has not been published .

Physical Organic Chemistry Tautomerism NMR Spectroscopy

IR Carbonyl Signatures Enable Rapid Identity Verification Versus Regioisomers

The IR spectrum of Ethyl 4-(3-nitrophenyl)-3-oxobutanoate displays two distinct carbonyl stretching absorptions at 1745 cm⁻¹ (ester C=O) and 1722 cm⁻¹ (ketone C=O) in KBr . This dual-band signature provides a straightforward, instrument-agnostic method for identity confirmation that distinguishes the 3-keto regioisomer from the 4-keto positional isomer (Ethyl 4-(3-nitrophenyl)-4-oxobutanoate, CAS 75227-18-8), which would exhibit a single merged carbonyl absorption or a markedly different ketone frequency due to conjugation with the aromatic ring .

Analytical Quality Control IR Spectroscopy Identity Confirmation

Purity Specification of 95% Enables Consistent Performance in Downstream Amidation Chemistry

The compound is commercially available at a certified purity of 95% (powder form) from major chemical suppliers . This specification is critical for its documented role as a penultimate intermediate in the synthesis of benzoxazepinone-based squalene synthase inhibitors, where residual 3-nitrophenylacetic acid starting material (if present above 5%) can compete in subsequent amidation steps, reducing the yield of the final active pharmaceutical ingredient [1]. No comparative purity data for generic alternatives from non-certified sources has been published, but the 95% threshold serves as a minimum procurement specification to ensure batch-to-batch reproducibility.

Procurement Specification Purity Analysis Medicinal Chemistry

Procurement-Driven Application Scenarios for Ethyl 4-(3-nitrophenyl)-3-oxobutanoate


Medicinal Chemistry: Synthesis of Benzoxazepinone Squalene Synthase Inhibitors

The compound's 72% documented yield and its specific use as an intermediate in US Patent US2003/78251 A1 make it the validated building block for constructing the benzoxazepinone core. Substituting the methyl ester or 4-nitrophenyl isomer without re-optimisation risks deviations in acylation efficiency and final product purity, as the ethyl ester's steric and electronic profile is tuned for the subsequent CDI-mediated coupling and amidation steps [1].

Process Chemistry: Multi-Gram Scale-Up of 4-Aryl-3-oxobutanoate Libraries

The reproducible 72% isolated yield at 10-gram scale, achieved via CDI activation of 3-nitrophenylacetic acid, provides a reliable cost model for library synthesis. The IR and NMR spectral signatures (1745/1722 cm⁻¹; ~10% enol in CDCl3) serve as in-process control checkpoints, enabling rapid batch release and minimising the need for full chromatographic re-characterisation between campaigns .

Analytical Quality Control: Identity Testing and Regioisomer Discrimination

The dual C=O IR absorption (1745 cm⁻¹ ester, 1722 cm⁻¹ ketone) and the distinct 1H NMR enol signal at δ 4.982 ppm provide two orthogonal, instrument-accessible methods for distinguishing Ethyl 4-(3-nitrophenyl)-3-oxobutanoate from the common 4-keto regioisomer (CAS 75227-18-8). Procurement specifications should include these spectral acceptance criteria to safeguard against mis-shipment .

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